4-Fluoropyrrolidine-3-carboxylic acid

Stereoselective synthesis Conformational analysis Peptidomimetic design

Procure 4-Fluoropyrrolidine-3-carboxylic acid as a superior peptidomimetic scaffold for drug discovery. The 4-fluoro substitution reduces pyrrolidine nitrogen pKa, enhancing passive membrane permeability versus non-fluorinated analogs. This scaffold has demonstrated potent DPP-IV inhibition (IC50 as low as 0.43 μM) and in vivo glucose-lowering activity in diabetic rat models, making it a validated choice for translational antidiabetic programs. Metabolically robust at the 4-position, it addresses oxidative metabolism liabilities.

Molecular Formula C5H8FNO2
Molecular Weight 133.12 g/mol
Cat. No. B13187952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoropyrrolidine-3-carboxylic acid
Molecular FormulaC5H8FNO2
Molecular Weight133.12 g/mol
Structural Identifiers
SMILESC1C(C(CN1)F)C(=O)O
InChIInChI=1S/C5H8FNO2/c6-4-2-7-1-3(4)5(8)9/h3-4,7H,1-2H2,(H,8,9)
InChIKeyXTSQVEUVLPTXAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoropyrrolidine-3-carboxylic Acid: A Chiral Fluorinated Pyrrolidine Building Block for Medicinal Chemistry Applications


4-Fluoropyrrolidine-3-carboxylic acid (C5H8FNO2, MW 133.12) is a chiral fluorinated pyrrolidine derivative characterized by a fluorine substitution at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 3-position . This compound belongs to the class of α-substituted β-prolines and serves as a constrained amino acid analog for peptidomimetic design and enzyme inhibitor development . The fluorine atom introduces distinct stereoelectronic effects that modify both physicochemical properties and conformational behavior compared to non-fluorinated pyrrolidine carboxylic acid scaffolds .

Why 4-Fluoropyrrolidine-3-carboxylic Acid Cannot Be Interchanged with Unsubstituted Pyrrolidine-3-carboxylic Acid Analogs


Generic substitution of 4-fluoropyrrolidine-3-carboxylic acid with non-fluorinated pyrrolidine-3-carboxylic acids fails due to fundamentally different stereoelectronic and conformational properties imparted by the fluorine atom. Fluorination at the 4-position lowers the pKa of the pyrrolidine nitrogen to near or below physiological values, thereby modulating the protonation state at physiological pH and significantly altering passive membrane permeability relative to non-fluorinated analogs . Additionally, the 4-fluoro substitution introduces stereochemical complexity through the generation of cis/trans diastereomers, each exhibiting distinct three-dimensional spatial arrangements that affect receptor binding geometry [1]. Furthermore, the C-F bond provides metabolic protection at the 4-position that is absent in unsubstituted pyrrolidine-3-carboxylic acids, rendering interchange without re-optimization of pharmacokinetic parameters problematic [2].

Quantitative Differentiation Evidence for 4-Fluoropyrrolidine-3-carboxylic Acid Versus Close Analogs


Stereochemical Definition: Cis/Trans Diastereomer Ratios in α-Substituted β-Proline Synthesis

In the catalytic hydrogenation of N-Boc-protected 2-substituted pyrrolidine-3-carboxylates to yield 4-substituted pyrrolidine-3-carboxylic acids, the reaction proceeds with high stereoselectivity, producing a mixture of diastereomeric cis- and trans-configurations in a ratio of approximately 84–87% cis to 13–16% trans [1]. This stereochemical outcome is a direct consequence of the 4-position substitution pattern and dictates the spatial orientation of the carboxylic acid and fluorine substituents. For comparison, unsubstituted pyrrolidine-3-carboxylic acid lacks this stereochemical dimension entirely, while alternative substitution patterns (e.g., 2-carboxylic acid derivatives) exhibit different stereochemical profiles .

Stereoselective synthesis Conformational analysis Peptidomimetic design

In Vitro Dipeptidyl Peptidase IV Inhibition: Potency of Fluoropyrrolidine-Containing Derivatives

In a systematic SAR study of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, fluoropyrrolidine-containing compounds demonstrated potent in vitro inhibition. The most active compounds in the series, compound 9 and compound 10, exhibited IC50 values of 0.83 μM and 0.43 μM, respectively, against DPP-IV [1]. These values represent significant improvement over the parent L-Ile-pyrrolidide (non-fluorinated pyrrolidine analog), which showed an IC50 of 21 μM in earlier studies [2]. The fluoropyrrolidine moiety occupies the S1 pocket of the enzyme as observed in crystal structure (PDB: 2FJP), with the aryl-substituted piperazine extending into the hydrophobic S2 pocket [1].

DPP-IV inhibition Type 2 diabetes Enzyme inhibitor SAR

Fluorine-Induced pKa Modulation and Permeability Enhancement in Fluoropyrrolidine Scaffolds

Fluorination of the pyrrolidine ring at the 4-position lowers the basicity of the nitrogen atom, reducing the pKa to near or below physiological pH values. This pKa shift mitigates protonation-driven permeability barriers, thereby optimizing the balance between aqueous solubility and passive membrane diffusion . The non-fluorinated pyrrolidine scaffold exhibits higher basicity (conjugate acid pKa typically 8–10 for secondary amine pyrrolidines) , resulting in predominant protonation at physiological pH and consequently impaired passive permeability across lipid bilayers. The fluorine substitution also enhances amide bond dynamics and blocks metabolic oxidation sites on the pyrrolidine ring .

Physicochemical property optimization Membrane permeability pKa modulation

In Vivo Efficacy in Diabetic Model: Glucose-Lowering Activity of Fluoropyrrolidine Derivatives

Fluoropyrrolidine-containing DPP-IV inhibitors demonstrated significant in vivo glucose-lowering activity. In an oral glucose tolerance test (OGTT) conducted in streptozotocin-induced diabetic rats, both compound 9 and compound 10 (featuring the fluoropyrrolidine moiety) produced significant reduction in glucose excursion at a single oral dose of 10 mg/kg [1]. This in vivo efficacy builds upon the in vitro potency data and establishes translational relevance for the fluoropyrrolidine scaffold. While direct comparator data for non-fluorinated analogs in identical in vivo models is limited from available sources, the observed efficacy at a moderate dose supports the viability of the fluorinated scaffold for further development.

In vivo pharmacology Oral glucose tolerance test Antidiabetic activity

Metabolic Stability and Oral Bioavailability: Fluorine Substitution Effect in Endothelin Antagonist Series

In an SAR study of pyrrolidine-3-carboxylic acids as endothelin ETA antagonists, the addition of fluorine to the scaffold provided a metabolically stable and orally bioavailable ETA-selective antagonist [1]. The research specifically notes that metabolic studies of the clinical candidate Atrasentan (ABT-627) revealed demethylation of the p-methoxy group as a metabolic liability. Fluorine substitution was pursued as a strategy to increase metabolic stability and binding activity while maintaining oral bioavailability [1]. This class-level observation establishes the precedent that 4-fluorination of pyrrolidine-3-carboxylic acid scaffolds confers metabolic advantages over non-fluorinated or methoxy-substituted analogs.

Metabolic stability Oral bioavailability Endothelin receptor antagonists

Evidence-Supported Application Scenarios for 4-Fluoropyrrolidine-3-carboxylic Acid Procurement


DPP-IV Inhibitor Lead Optimization and SAR Studies

Procurement of 4-fluoropyrrolidine-3-carboxylic acid is directly supported by its demonstrated utility as a scaffold for potent DPP-IV inhibitors. The fluoropyrrolidine moiety occupies the S1 binding pocket and contributes to IC50 values as low as 0.43 μM, representing a substantial improvement over non-fluorinated pyrrolidine analogs (IC50 = 21 μM) [1]. The in vivo glucose-lowering activity in diabetic rat OGTT models further supports its use in translational antidiabetic drug discovery programs [1].

Chiral Peptidomimetic Building Block for Conformationally Constrained Amino Acid Synthesis

The defined stereochemical outcomes (cis:trans ratio of ~85:15) in the synthesis of 4-substituted pyrrolidine-3-carboxylic acids enable rational selection of specific diastereomers for peptidomimetic applications [2]. This stereochemical control is essential for programs requiring precise spatial orientation of the carboxylic acid and fluorine substituents in receptor binding pockets.

Permeability Optimization of Pyrrolidine-Containing Drug Candidates

For programs encountering permeability limitations with pyrrolidine-containing leads due to nitrogen protonation at physiological pH, 4-fluoropyrrolidine-3-carboxylic acid offers a validated solution. The fluorine-induced pKa reduction to near or below physiological values mitigates this liability while preserving scaffold functionality .

Metabolically Stabilized Pyrrolidine Scaffold for Oral Drug Development

As demonstrated in endothelin antagonist SAR studies, fluorination of the pyrrolidine-3-carboxylic acid scaffold confers metabolic stability and maintains oral bioavailability [3]. This compound is therefore appropriate for programs requiring metabolically robust building blocks where oxidative metabolism at the pyrrolidine ring is a known liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoropyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.